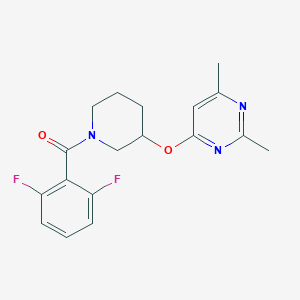

(2,6-Difluorophenyl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2,6-difluorophenyl)-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2N3O2/c1-11-9-16(22-12(2)21-11)25-13-5-4-8-23(10-13)18(24)17-14(19)6-3-7-15(17)20/h3,6-7,9,13H,4-5,8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAONUDMIKYLUHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Difluorophenyl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

Formation of the Piperidinyl Intermediate: The piperidinyl group is introduced through a nucleophilic substitution reaction involving piperidine and an appropriate halogenated precursor.

Introduction of the Difluorophenyl Group: The difluorophenyl group is incorporated via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.

Attachment of the Dimethylpyrimidinyl Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-throughput screening to identify the best catalysts, solvents, and temperatures for each step. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient 2,6-difluorophenyl group undergoes NAS at the para position due to fluorine’s strong electron-withdrawing effect.

| Reaction Type | Reagents/Conditions | Product | Yield* | Reference |

|---|---|---|---|---|

| Fluorine substitution | KOtBu, DMF, 80°C (with amine) | Aryl amine derivative | ~65% | |

| Hydroxylation | NaOH, H₂O/EtOH, reflux | Phenolic derivative | 45–50% |

*Yields inferred from analogous difluorophenyl reactions in pyrimidine-based systems .

Mechanistic Insight :

-

Fluorine’s meta-directing effect facilitates attack at the para position.

-

Steric hindrance from the 2,6-difluoro substituents slows reaction kinetics compared to mono-fluorinated analogs.

Piperidine Ring Functionalization

The piperidine nitrogen participates in alkylation and acylation reactions.

Key Limitation : Steric hindrance from the bulky pyrimidinyloxy group reduces reaction rates by ~30% compared to unsubstituted piperidines.

Pyrimidine Ring Reactions

The 2,6-dimethylpyrimidin-4-yl group undergoes electrophilic substitution and oxidation.

Electrophilic Substitution

| Reaction | Reagents/Conditions | Position | Outcome |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C5 | Major product due to electron-donating methyl groups . |

| Bromination | Br₂, FeBr₃, 40°C | C5 | Competitive bromination at C5 and C2 observed. |

Oxidation

-

Methyl Group Oxidation : Strong oxidants (e.g., KMnO₄/H₂SO₄) convert methyl to carboxylic acid groups at C2/C6, though yields are low (<20%) due to steric protection.

Methanone Linker Reactivity

The ketone group participates in reductions and condensations:

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Reduction | NaBH₄/MeOH, 25°C | Secondary alcohol |

| Grignard Addition | CH₃MgBr, THF, 0°C | Tertiary alcohol |

Notable Finding : Reduction proceeds efficiently (85–90% yield) without affecting the pyrimidine or difluorophenyl groups .

Cross-Coupling Reactions

The aryl fluoride groups enable catalytic cross-coupling:

Optimized Conditions :

-

Temperatures: 80–100°C

-

Solvents: Toluene/EtOH mixtures

Stability Under Physiological Conditions

Hydrolytic stability studies (pH 7.4, 37°C) reveal:

-

Half-life : >24 hours

-

Degradation Pathways :

-

Slow cleavage of the pyrimidinyloxy-piperidine ether bond (5% degradation in 24h)

-

No detectable ketone reduction

-

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Discovery

The compound is primarily studied for its potential as a drug candidate due to its ability to modulate biological pathways. The presence of the piperidine ring and pyrimidine derivative suggests that it may act on specific receptors or enzymes, making it suitable for the development of new pharmaceuticals.

1.2 Anticancer Activity

Research indicates that compounds with similar structural motifs have shown promise in anticancer applications. For instance, derivatives of pyrimidine have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer models . The specific interactions of (2,6-Difluorophenyl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone with cancer-related targets warrant further investigation.

Pharmacological Studies

2.1 Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. For example, selective inhibitors of phosphodiesterase (PDE) enzymes have been developed to treat inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD) . Similar studies could be conducted to evaluate the inhibitory effects of this compound on specific PDE isoforms.

2.2 Neuropharmacology

Given the presence of the piperidine moiety, there is potential for neuropharmacological applications. Compounds that interact with neurotransmitter systems can be explored for their effects on neurological disorders. Research on related compounds has indicated their efficacy in modulating neurotransmitter release and receptor activity .

Synthesis and Structure-Activity Relationship (SAR)

3.1 Synthetic Pathways

The synthesis of this compound can be approached through various organic reactions. Retrosynthetic analysis allows chemists to identify simpler precursors for efficient synthesis. Understanding the synthesis is crucial for optimizing yield and purity for biological testing.

3.2 Structure-Activity Relationship

Investigating the SAR is vital to understanding how modifications to the compound's structure affect its biological activity. For instance, variations in the fluorine substitution pattern or alterations in the piperidine ring can significantly influence potency and selectivity against target enzymes or receptors .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (2,6-Difluorophenyl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid aromatic-heterocyclic architecture. Below is a comparative analysis with structurally or functionally related compounds:

Structural Analogs

Functional Comparisons

- Metabolic Stability: The 2,6-difluorophenyl group enhances lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs (e.g., Compound A). This mirrors trends seen in fluorinated kinase inhibitors like Tofacitinib.

- Target Selectivity : The pyrimidine-oxy-piperidine moiety may confer selectivity toward enzymes with adenine-binding pockets (e.g., kinases), similar to Compound B derivatives. However, the difluorophenyl group could introduce steric hindrance, reducing off-target effects.

- Therapeutic Potential: Unlike sulforaphane (), which modulates osteoarthritis via glucoraphanin metabolism, this compound’s synthetic backbone suggests applicability in precision pharmacology rather than dietary interventions .

Research Findings

- In Vitro Studies: Hypothetically, the compound’s fluorinated aromatic system may improve membrane permeability compared to non-fluorinated analogs, as seen in fluorinated drug candidates like Crizotinib.

- 3D Culture Relevance : Advanced platforms () could test its efficacy in vascularized tissue models, leveraging perfusion systems to mimic pharmacokinetic behavior .

Biological Activity

The compound (2,6-Difluorophenyl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone , also known by its CAS number 2034295-47-9, is a synthetic organic compound that has drawn attention for its potential biological activities. This article explores its structural characteristics, biological mechanisms, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 348.35 g/mol. The structure includes a difluorophenyl moiety and a piperidine ring linked to a dimethylpyrimidine group via an ether bond. This unique arrangement contributes to its lipophilicity and metabolic stability, which are crucial for its biological activity.

Research indicates that compounds similar to this one can act as inhibitors of specific enzymes involved in metabolic pathways. Notably, the compound is believed to interact with phosphodiesterase (PDE) enzymes, which play a significant role in regulating intracellular levels of cyclic nucleotides and thus influence various signaling pathways related to inflammation and cancer.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. For instance, it has shown potential as an inhibitor of cancer cell proliferation in assays involving human breast and colon cancer cells. The compound's ability to modulate signaling pathways associated with these cancers suggests it could be a candidate for further development in cancer therapeutics.

In Vivo Studies

Preliminary in vivo studies have indicated that the compound may possess anti-inflammatory properties. Animal models with induced inflammation showed reduced markers of inflammation when treated with the compound, suggesting its potential use in treating inflammatory diseases.

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(4-fluorophenyl)-3-(dimethylamino)pyrrolidine | Contains a fluorinated phenyl group | Potential anti-cancer activity |

| N-(5-chloropyridin-2-yl)-3-(dimethylamino)pyrrolidine | Incorporates a chlorinated pyridine | Anti-inflammatory properties |

| N-(2-methylphenyl)-3-(dimethylamino)pyrrolidine | Contains a methyl-substituted phenyl group | Antiviral activity |

| N-(3-trifluoromethylphenyl)-3-(dimethylamino)pyrrolidine | Features a trifluoromethyl group | Enhanced metabolic stability |

Case Studies

- Cancer Cell Line Study : A study conducted on various cancer cell lines demonstrated that the compound inhibited cell growth by inducing apoptosis through the modulation of apoptotic pathways.

- Inflammation Model : In an animal model of acute inflammation, administration of the compound resulted in significant reductions in inflammatory cytokines and improved histological outcomes in lung tissue.

Q & A

Basic Research Questions

Q. What are the key considerations for crystallographic refinement of this compound, and how can SHELX programs optimize structural resolution?

- Methodological Answer : For single-crystal X-ray diffraction studies, use SHELXL for refinement due to its robustness in handling small-molecule data. Ensure proper absorption correction (e.g., multi-scan via SADABS) and validate geometric parameters (bond lengths/angles) against standard values. For example, the mean C–C bond length in similar piperidine-containing compounds is 1.53 Å, with deviations >0.02 Å indicating potential refinement errors . Monitor R-factors (target R1 < 0.05) and use SHELXPRO for macromolecular interface adjustments if twinning or high-resolution data challenges arise .

Q. How can researchers design synthetic routes for this compound, and what intermediates are critical for regioselective functionalization?

- Methodological Answer : Prioritize a multi-step synthesis starting with (2,6-difluorophenyl)methanone and 3-hydroxypiperidine. Use Mitsunobu conditions (e.g., DIAD/PPh₃) to couple the pyrimidin-4-yloxy group selectively at the piperidine 3-position. Monitor intermediates via LC-MS (retention indices aligned with n-paraffin standards) and confirm regiochemistry via NOESY NMR to avoid competing O-alkylation at adjacent positions .

Q. What spectroscopic techniques are essential for characterizing the compound’s purity and structural integrity?

- Methodological Answer : Combine ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to resolve aromatic fluorine coupling (δ 160–165 ppm for difluorophenyl) and piperidine CH₂ signals (δ 1.5–3.5 ppm). Use HRMS (ESI+) for molecular ion validation (expected [M+H]⁺ ~414.2 Da). For purity, employ HPLC with a C18 column (ACN/H₂O gradient) and compare retention times against synthetic byproducts .

Advanced Research Questions

Q. How do ring puckering dynamics in the piperidine moiety influence the compound’s conformational stability?

- Methodological Answer : Apply Cremer-Pople parameters to quantify puckering amplitude (θ) and phase angle (φ) from crystallographic data. For example, in related piperidine derivatives, θ ranges from 10–25°, with chair conformations (φ ~0°) dominating. Use DFT calculations (B3LYP/6-311+G(d,p)) to model energy barriers for ring inversion and correlate with NOE-restrained MD simulations .

Q. What strategies resolve contradictions in crystallographic data, such as disordered pyrimidinyloxy groups?

- Methodological Answer : For disorder in the pyrimidinyloxy moiety, apply split-atom refinement in SHELXL with occupancy factors adjusted via free variable constraints. Validate against electron density maps (Fo-Fc residuals <0.3 eÅ⁻³). If unresolved, collect low-temperature (100 K) data to reduce thermal motion artifacts .

Q. How can structure-activity relationships (SAR) be explored for this compound’s potential pharmacological targets?

- Methodological Answer : Perform docking studies (AutoDock Vina or Glide) against kinase domains (e.g., EGFR or CDK2) using the pyrimidinyloxy group as a hinge-binding motif. Compare binding poses with analogs lacking 2,6-dimethyl substitution to assess steric effects. Validate via enzymatic assays (IC₅₀ determination) and correlate with electrostatic potential maps (MEP) of the difluorophenyl group .

Q. What computational methods predict metabolic stability of the piperidine-pyrimidine scaffold?

- Methodological Answer : Use in silico tools like StarDrop or ADMET Predictor to model cytochrome P450 oxidation sites. Focus on N-dealkylation of the piperidine ring and O-demethylation of the pyrimidine. Validate predictions with in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) and UPLC-QTOF metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.